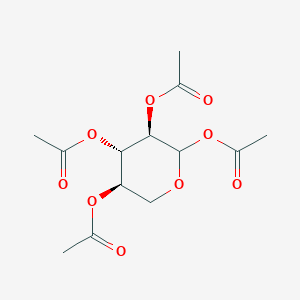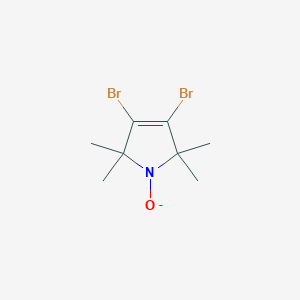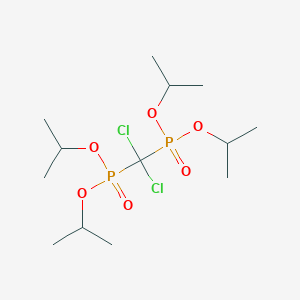
Quinoline-6-sulfonyl chloride
Descripción general
Descripción
Quinoline-6-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO2S and a molecular weight of 227.67 . It is a solid substance that is stored at 4°C in a sealed container, away from moisture .
Synthesis Analysis
The synthesis of quinoline derivatives, such as Quinoline-6-sulfonyl chloride, has been a topic of interest in both academia and industry . Transition-metal mediated synthetic methods have been dominant in recent years for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .Molecular Structure Analysis
The molecular structure of Quinoline-6-sulfonyl chloride is represented by the InChI code 1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H . The compound has a boiling point of 385.8±17.0 C at 760 mmHg and a melting point of 83-85 C .Chemical Reactions Analysis
While specific chemical reactions involving Quinoline-6-sulfonyl chloride are not mentioned in the search results, quinoline scaffolds in general have been known to undergo various transformations . For example, they can be alkylated by alkyl halides .Physical And Chemical Properties Analysis
Quinoline-6-sulfonyl chloride is a solid substance with a molecular weight of 227.67 . It has a boiling point of 385.8±17.0 C at 760 mmHg and a melting point of 83-85 C . The compound should be stored at 4°C in a sealed container, away from moisture .Aplicaciones Científicas De Investigación
Application in the Synthesis of Quinolone Drugs
- Summary of the Application: Quinoline-6-sulfonyl chloride (TsCl) is used in a novel TsCl-mediated domino reaction sequence to synthesize quinolone-based antibiotics . These include ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor, and the precursors of grepftfloxacin and ozenoxacin .
- Methods of Application or Experimental Procedures: The synthesis starts from commercially available chromone-3-carboxaldehydes and amines . The TsCl-mediated domino sequence shortens the original seven/eight-step synthesis to three/four steps with a high overall yield . The quinolone-based antibiotic drug analogues could also be efficiently synthesized by varying the starting materials and chemical reagents .
- Results or Outcomes: This method provides a more efficient and environmentally friendly way to synthesize quinolone-based drugs . It reduces the number of steps in the synthesis process and increases the overall yield .
Safety And Hazards
Quinoline-6-sulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Direcciones Futuras
While specific future directions for Quinoline-6-sulfonyl chloride were not found in the search results, the synthesis of quinoline derivatives remains an active and growing area of interest . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .
Propiedades
IUPAC Name |
quinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDKCUOUBLCZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495786 | |
| Record name | Quinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-sulfonyl chloride | |
CAS RN |
65433-99-0 | |
| Record name | Quinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)
![N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide](/img/structure/B16756.png)
![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)



